4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole
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Overview
Description
4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These types of compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds in the triazole class have been found to interact with a variety of enzymes and receptors .
Mode of Action
It’s known that triazole compounds can bind in the biological system with a variety of enzymes and receptors, leading to versatile biological activities .
Biochemical Pathways
It’s known that triazole compounds can affect a wide range of biochemical pathways due to their ability to bind with various enzymes and receptors .
Pharmacokinetics
Triazole compounds are generally known for their good bioavailability .
Result of Action
Similar compounds in the triazole class have been found to exhibit a broad spectrum of pharmacological properties .
Action Environment
It’s known that the biological activities of similar compounds in the triazole class can be influenced by various environmental factors .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, influencing biochemical reactions. For instance, it has been found to inhibit Mtb shikimate dehydrogenase, an essential protein for the biosynthesis of the chorismate end product . This interaction suggests that 3-benzyl-6-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole could be a promising therapeutic target for the development of new-generation anti-TB agents .
Molecular Mechanism
The molecular mechanism of action of 3-benzyl-6-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it inhibits Mtb shikimate dehydrogenase, thereby disrupting the biosynthesis of the chorismate end product .
Preparation Methods
The synthesis of 4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole typically involves multi-step reactions. One common synthetic route includes the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . Another method involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with appropriate benzyl derivatives in the presence of a base . Industrial production methods often utilize microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures
Scientific Research Applications
4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Potential therapeutic agent for treating various diseases due to its enzyme inhibitory properties.
Industry: Used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazine derivatives such as:
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines
Compared to these compounds, 4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole exhibits unique pharmacological properties, particularly its dual inhibition of PARP-1 and EGFR, making it a promising candidate for anticancer therapy .
Properties
IUPAC Name |
3-benzyl-6-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7S/c1-13-8-10-16(11-9-13)26-14(2)18(22-25-26)19-24-27-17(21-23-20(27)28-19)12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWOUXVZPANVQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NN4C(=NN=C4S3)CC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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